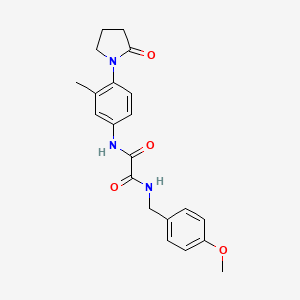![molecular formula C6H10ClNOS B2879393 [5-(Methylsulfanyl)furan-2-yl]methanamine hydrochloride CAS No. 2172559-10-1](/img/structure/B2879393.png)
[5-(Methylsulfanyl)furan-2-yl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[5-(Methylsulfanyl)furan-2-yl]methanamine hydrochloride” is a chemical compound used in scientific research . It has a molecular weight of 179.67 . The compound is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (5-(methylthio)furan-2-yl)methanamine hydrochloride . The InChI code for this compound is 1S/C6H9NOS.ClH/c1-9-6-3-2-5(4-7)8-6;/h2-3H,4,7H2,1H3;1H .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Furan Derivatives in Biomass Conversion
- Sustainable Polymers and Fuels : Furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, are pivotal in converting plant biomass into valuable chemicals for the production of polymers, fuels, and other functional materials. These compounds offer a renewable alternative to non-renewable hydrocarbon sources, highlighting their significance in sustainable chemistry and materials science (Chernyshev et al., 2017).
Biocatalysis for Furan Valorization
- Enzymatic Transformations : The inherent instability of furans poses challenges in their chemical modification. Biocatalysis emerges as a promising approach, offering high selectivity and mild reaction conditions for the valorization of furans, including detoxification, selective syntheses, and solvent-free esterifications. This method underscores the potential of enzymes in upgrading furans into valuable chemicals with minimal environmental impact (Domínguez de María & Guajardo, 2017).
Environmental Impact and Degradation
- Triclosan and Furan By-products : The occurrence, toxicity, and degradation of triclosan, a compound related to furans, in the environment have been reviewed. Triclosan is found in various consumer products and its degradation products, potentially more toxic and persistent, raise concerns about environmental safety and human health. This review emphasizes the need for understanding the environmental fate of furan derivatives and their impact on ecosystems and human health (Bedoux et al., 2012).
Medicinal Chemistry Applications
- Nucleobases and Nucleosides : Furan and thiophene rings are critical in the design of bioactive molecules, including nucleobases and nucleosides. Furan-2-yl and thien-2-yl substituents play a significant role in enhancing the activity and selectivity of these compounds for antiviral, antitumor, and other therapeutic applications. The modification of lead compounds to optimize their medicinal properties demonstrates the versatility of furan derivatives in drug development (Ostrowski, 2022).
Safety and Hazards
properties
IUPAC Name |
(5-methylsulfanylfuran-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS.ClH/c1-9-6-3-2-5(4-7)8-6;/h2-3H,4,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOVMWSKAMTCBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(O1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2879310.png)
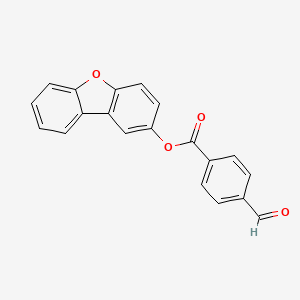
![(E)-3-[3-(5-chlorothiophen-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2879315.png)
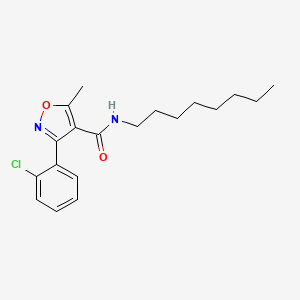
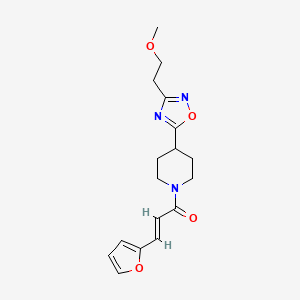



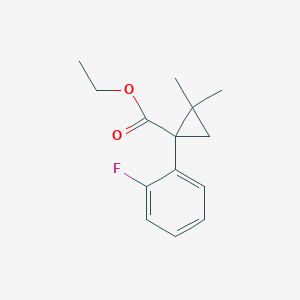

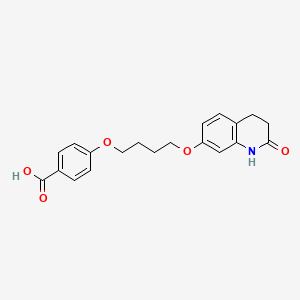
![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide](/img/structure/B2879330.png)

